![molecular formula C10H16F3NO B13196744 3-Amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol](/img/structure/B13196744.png)
3-Amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol: is a chemical compound with the molecular formula C₁₀H₁₆F₃NO and a molecular weight of 223.24 g/mol This compound features a bicyclic structure with an amino group, a trifluoromethyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amination and hydroxylation:
Industrial Production Methods: Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3-Amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amino group to other functional groups.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of novel compounds: 3-Amino-9-(trifluoromethyl)bicyclo[33
Biology:
Biochemical studies: The compound can be used to study the effects of trifluoromethyl groups on biological systems and to investigate the interactions of bicyclic structures with biological targets.
Medicine:
Drug development: The unique structure of this compound makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry:
Material science: The compound can be used in the development of new materials with unique properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 3-Amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the bicyclic structure can provide rigidity and stability.
Comparison with Similar Compounds
9-Ethylbicyclo[3.3.1]nonan-9-ol: This compound has a similar bicyclic structure but lacks the trifluoromethyl and amino groups.
9-(Trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride: This compound contains a trifluoromethyl group and a bicyclic structure but differs in the presence of an azabicyclo moiety.
Uniqueness: 3-Amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol is unique due to the combination of its trifluoromethyl group, amino group, and hydroxyl group within a bicyclic structure. This combination of functional groups and structural features provides distinct chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C10H16F3NO |
|---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
3-amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C10H16F3NO/c11-10(12,13)9(15)6-2-1-3-7(9)5-8(14)4-6/h6-8,15H,1-5,14H2 |
InChI Key |
XKQDOKGQFYNQFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC(C1)C2(C(F)(F)F)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


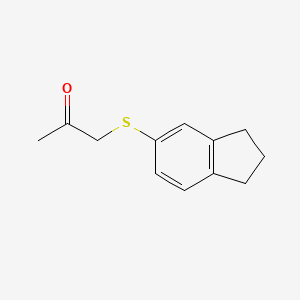
![{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}(methyl)amine](/img/structure/B13196682.png)
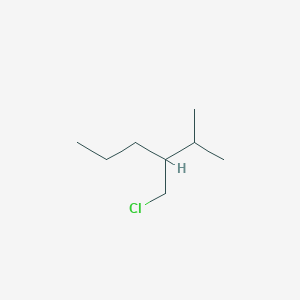

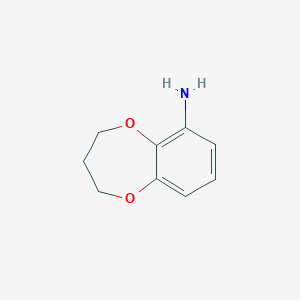

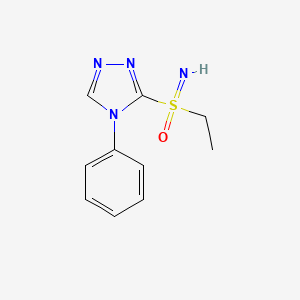
![tert-butyl N-[8-hydroxy-8-(trifluoromethyl)bicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B13196741.png)
methanol](/img/structure/B13196745.png)

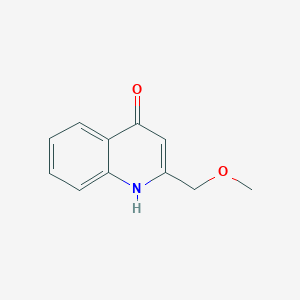
![2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetic acid](/img/structure/B13196753.png)

![4-[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13196762.png)
